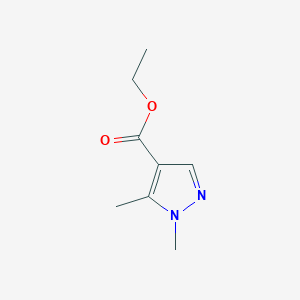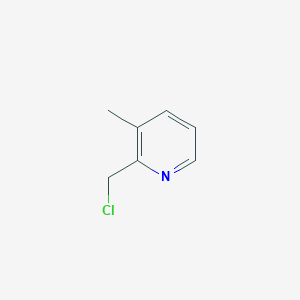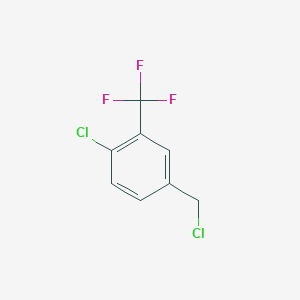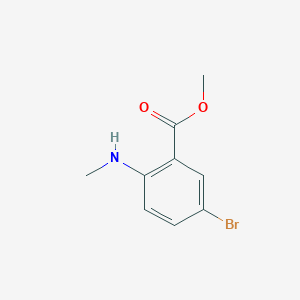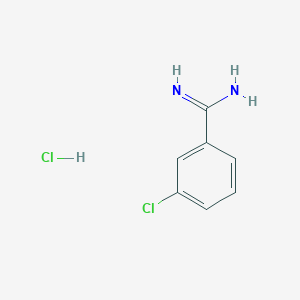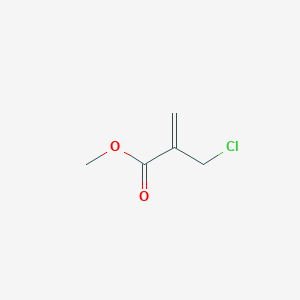
2-(氯甲基)丙烯酸甲酯
描述
Methyl 2-(chloromethyl)acrylate (MCA) is a chemical compound that is widely used in scientific research. It is a versatile building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers.
科学研究应用
- Methyl 2-(chloromethyl)acrylate is used in conjugate substitution reactions in polymer chemistry . The nucleophilic conjugate substitution of α-(substituted methyl)acrylate is a very convenient reaction that occurs at ambient temperature with a variety of nucleophiles, such as amines, thiols, phenols, enols, and carboxylic acids .
- The reaction is quantitative when the nucleophile and leaving group have distinctly different acidities, whereas it becomes dynamic and reversible if their acidities are similar .
- The conjugate substitution reactions of α-(chloromethyl)acrylates have attractive features: quantitative yields; reactivity at or below ambient temperature; high abundance of applicable nucleophiles such as amines, thiols, carboxylic acids, phenols and enolates; and the acrylate product is susceptible to radical and nucleophilic reactions for further modification .
- Acrylates, including Methyl 2-(chloromethyl)acrylate, are important class of polymers that are rubbery, soft and tough . They are well-known for their good impact toughness and resistance to breakage, transparency, elasticity, fairly good heat and oil resistance .
- Acrylate polymers are commonly used in dentistry and many other biomedical applications, cosmetics and artificial nail products such as eyelashes, nail enhancing polishes, nail builders, artificial nails and to help artificial nails mold to the natural nail plate as an adhesive, hair fixatives, in marine phytoplankton as a poisonous defense against predators such as protozoa, and oil seals and packaging that are related to automobiles .
Polymer Chemistry
Acrylate Polymers
- Methyl 2-(chloromethyl)acrylate is a versatile reactant used in the synthesis of hydroxyl-containing dimethacrylate crosslinkers . These crosslinkers are used in the production of various polymers and resins, enhancing their mechanical properties and chemical resistance .
- 2-Aminothiazoline-4-carboxylic acid, an intermediate in the industrial synthesis of L-cysteine, is produced by the reaction of thiourea with methyl 2-chloroacrylate . L-cysteine is an important amino acid used in the food industry as a flavor enhancer and in the pharmaceutical industry for the production of various drugs .
- The resulting phosphorus-based poly(meth)acrylates, which can be synthesized using Methyl 2-(chloromethyl)acrylate, are mainly used for anticorrosion and flame retardancy . These polymers have been involved in corrosion protective coatings which require maintenance of adhesion under environmental exposure .
- Acrylate polymers, including those made from Methyl 2-(chloromethyl)acrylate, are commonly used in dentistry and many other biomedical applications . They are used in the production of dental prosthetics, bone cements, and other medical devices due to their biocompatibility, mechanical strength, and ease of processing .
Synthesis of Hydroxyl-containing Dimethacrylate Crosslinkers
Production of 2-Aminothiazoline-4-carboxylic Acid
Anticorrosion and Flame Retardancy
Tissue Engineering and Dental Applications
- Acrylates, including Methyl 2-(chloromethyl)acrylate, are used in the production of super-absorbency materials . These materials can absorb and retain extremely large amounts of a liquid relative to their own mass . This property makes them useful in products like diapers and adult incontinence products .
- Acrylates are used in the production of coatings and adhesives . They provide excellent adhesion, flexibility, and durability . They are used in various applications such as automotive and architectural field, sealants, and intermediates .
- Acrylates are used in cosmetics and personal care products . They are used in artificial nail products such as eyelashes, nail enhancing polishes, nail builders, artificial nails and to help artificial nails mold to the natural nail plate as an adhesive, and hair fixatives .
- Acrylates are used by marine phytoplankton as a poisonous defense against predators such as protozoa .
Super-Absorbency Materials
Coatings and Adhesives
Cosmetics and Personal Care Products
Marine Phytoplankton Defense
Automobile Related Applications
Orthopedics
属性
IUPAC Name |
methyl 2-(chloromethyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClO2/c1-4(3-6)5(7)8-2/h1,3H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYMDTEIPYQNXIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=C)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60498661 | |
| Record name | Methyl 2-(chloromethyl)prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60498661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(chloromethyl)acrylate | |
CAS RN |
922-15-6 | |
| Record name | Methyl 2-(chloromethyl)-2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=922-15-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-(chloromethyl)prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60498661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Propenoic acid, 2-(chloromethyl)-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.165 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



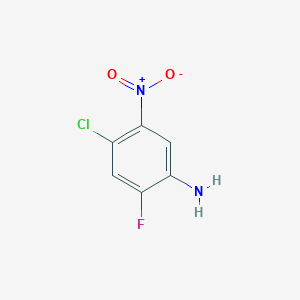
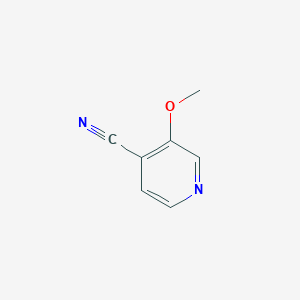
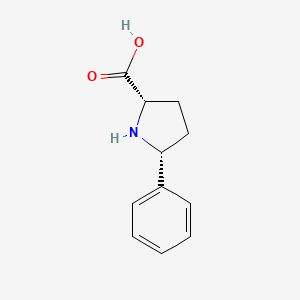

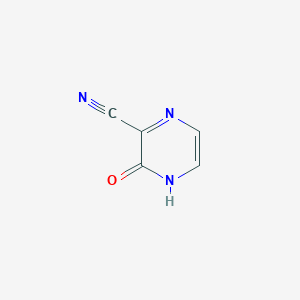
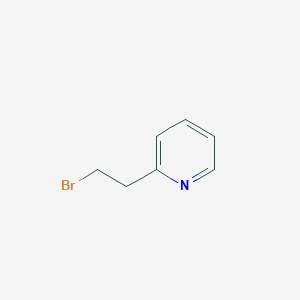
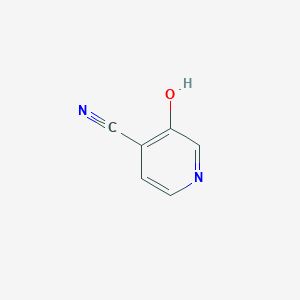
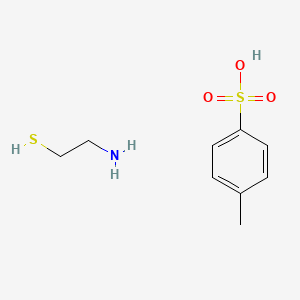
![5,6-Bis(4-methoxyphenyl)-2,3-diphenylthieno[3,2-b]furan](/img/structure/B1590427.png)
